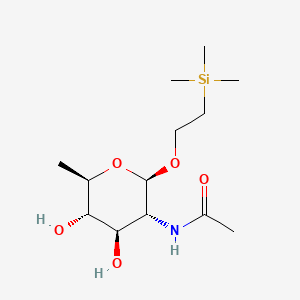
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a trimethylsilyl group, and an acetamide group
准备方法
The synthesis of N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide involves several steps. The synthetic route typically starts with the preparation of the tetrahydro-2H-pyran ring, followed by the introduction of the hydroxyl groups and the trimethylsilyl group. The final step involves the addition of the acetamide group. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
化学反应分析
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the acetamide group play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The trimethylsilyl group enhances the compound’s stability and bioavailability .
相似化合物的比较
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide can be compared with other similar compounds, such as:
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide: This compound has an additional hydroxymethyl group, which may alter its chemical and biological properties.
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide: This compound has a similar structure but lacks the methyl group, which may affect its reactivity and applications.
属性
分子式 |
C13H27NO5Si |
|---|---|
分子量 |
305.44 g/mol |
IUPAC 名称 |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-methyl-2-(2-trimethylsilylethoxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C13H27NO5Si/c1-8-11(16)12(17)10(14-9(2)15)13(19-8)18-6-7-20(3,4)5/h8,10-13,16-17H,6-7H2,1-5H3,(H,14,15)/t8-,10-,11-,12-,13-/m1/s1 |
InChI 键 |
GHXXFVIPCIQJNW-JOLIMNQDSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC[Si](C)(C)C)NC(=O)C)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OCC[Si](C)(C)C)NC(=O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13841029.png)
![Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841036.png)
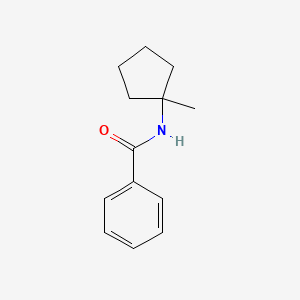
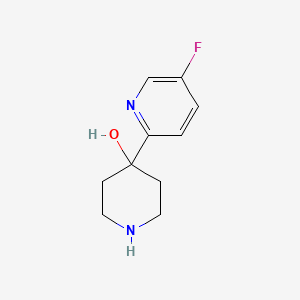
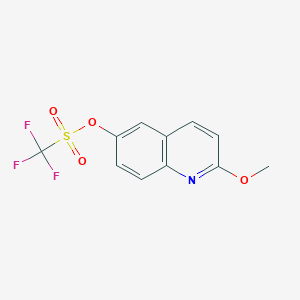
![4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B13841046.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride](/img/structure/B13841048.png)
![(2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide](/img/structure/B13841057.png)
![Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)
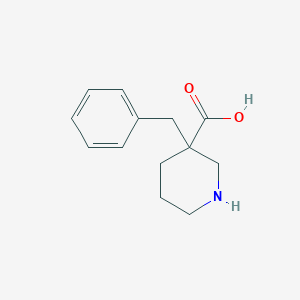
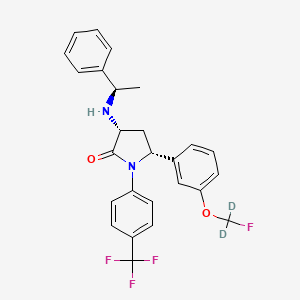
![3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl](/img/structure/B13841079.png)
![2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride](/img/structure/B13841092.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13841093.png)
